molecular formula C20H36O5 B10766514 Lagochiline

Lagochiline

Cat. No.: B10766514
M. Wt: 356.5 g/mol
InChI Key: XYPPDQHBNJURHU-UHFFFAOYSA-N
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Description

Lagochilline is a diterpenoid alkaloid isolated primarily from plants of the genus Lagochilus, with its most prominent research applications centering on its pharmacological properties. Its primary value to the scientific community lies in its well-documented sedative and mild anesthetic (local anesthetic) effects. Researchers investigate Lagochilline to elucidate its mechanism of action, which is believed to involve interaction with neurotransmitter systems and ion channels in the central and peripheral nervous systems, potentially offering a unique profile compared to synthetic alternatives. Current research focuses on its potential application in models of anxiety, sleep disorders, and as a template for developing novel therapeutic agents. This compound serves as a crucial tool for phytochemical studies, natural product chemistry, and comparative pharmacology, providing insights into the structure-activity relationships of plant-derived neuroactive substances. As a reference standard, it is essential for the qualitative and quantitative analysis of Lagochilus species. All studies must be conducted in vitro or in pre-clinical models under controlled laboratory conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPPDQHBNJURHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Based Extraction from Lagochilus inebrians

The most well-documented method for obtaining lagochilline involves extracting dried plant material of Lagochilus inebrians with dichloroethane. This process, patented in SU99459A1, involves the following steps:

  • Plant Preparation : Air-dried leaves and stems are ground into fine particles.

  • Hot Extraction : The plant material is boiled with dichloroethane at reflux for 3 hours.

  • Filtration and Crystallization : The extract is filtered, cooled to room temperature, and left to stand for 24 hours, allowing lagochilline crystals to precipitate.

  • Purification : Crystals are washed with cold dichloroethane to remove impurities and recrystallized from hot water, ethanol, or acetone.

Key Data:

ParameterValue
Yield3% (by dry plant weight)
Purity Post-Recrystallization>98% (melting point: 152–153°C)
Solvent EfficiencyDichloroethane > Ethanol

This method is favored for its simplicity and scalability, though yields depend on plant age and growing conditions.

Chemical Synthesis Routes

Dehydrogenation of Lagochirsine

Lagochilline can be synthesized from lagochirsine, a related diterpenoid, via catalytic dehydrogenation. The process involves:

  • Reagent : Activated Raney nickel as a catalyst.

  • Conditions : High-temperature (150–200°C) hydrogenation under inert atmosphere.

  • Product Isolation : The reaction mixture is purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Data:

ParameterValue
Conversion Efficiency65–70%
Catalyst Load5–10 wt%

Esterification with Dicarboxylic Anhydrides

Lagochilline derivatives with enhanced solubility are synthesized by reacting lagochilline with anhydrides like succinic or phthalic anhydride:

  • Reaction Setup : Lagochilline is dissolved in pyridine, and the anhydride is added dropwise.

  • Conditions : Reflux at 120°C for 6–8 hours.

  • Characterization : Products are analyzed via HPLC and 13C^{13}\text{C} NMR to confirm ester formation.

Key Data:

DerivativeYield (%)Solubility Improvement
Lagochilline Succinate8520-fold in aqueous buffers
Lagochilline Phthalate7815-fold in organic solvents

Purification and Characterization

Recrystallization Techniques

Recrystallization is critical for achieving pharmaceutical-grade purity:

  • Solvents : Hot water, ethanol, or acetone are used based on polarity.

  • Yield Loss : 10–15% during recrystallization steps.

Chromatographic Methods

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes non-polar impurities.

  • HPLC : C18 reverse-phase columns (acetonitrile/water mobile phase) resolve lagochilline from plant alkaloids.

Purity Metrics:

MethodPurity Achieved
Recrystallization95–98%
HPLC>99%

Challenges and Optimization

Limitations of Natural Extraction

  • Low Yield : Only 0.03–3% yield from plant material due to seasonal variability.

  • Solvent Waste : Dichloroethane requires careful disposal to avoid environmental harm.

Synthetic Route Advancements

  • Catalyst Innovation : Transitioning to palladium-based catalysts may improve dehydrogenation efficiency.

  • Enzymatic Hydrolysis : Exploring lipases for esterification could reduce reliance on harsh reagents.

Chemical Reactions Analysis

Oxidation Reactions

Lagochilline undergoes oxidation primarily at its hydroxyl and methyl groups. Key transformations include:

  • Formation of Isopropylidenelagochirsine :
    Treatment of lagochilline with anhydrous copper sulfate in acetone yields 3,18-O-isopropylidenelagochilin. Subsequent oxidation with potassium permanganate (KMnO₄) produces isopropylidenelagochirsine, a ketone derivative.

    LagochillineCuSO4,acetoneIsopropylidenelagochilinKMnO4Isopropylidenelagochirsine\text{Lagochilline} \xrightarrow{\text{CuSO}_4, \text{acetone}} \text{Isopropylidenelagochilin} \xrightarrow{\text{KMnO}_4} \text{Isopropylidenelagochirsine}
  • Role of Oxidizing Agents :
    Strong oxidizers like KMnO₄ abstract hydrogen atoms, converting C–H bonds to C=O groups. This aligns with general oxidation mechanisms for diterpenoids, where electron-deficient sites (e.g., allylic positions) are targeted8 .

Reduction Reactions

Reductive modifications enhance lagochilline’s solubility and bioactivity:

  • Synthesis of Tetraol Derivatives :
    Lithium aluminium hydride (LiAlH₄) reduces lagochirsine (an oxidized intermediate) to a tetraol, restoring hydroxyl groups.

    LagochirsineLiAlH4Tetraol (C20H38O5)\text{Lagochirsine} \xrightarrow{\text{LiAlH}_4} \text{Tetraol (C}_{20}\text{H}_{38}\text{O}_5\text{)}
  • Synergy with Glycyrrhizic Acid :
    Co-administration with glycyrrhizic acid improves lagochilline’s solubility, enabling efficient reduction and subsequent pharmacological effects .

Substitution Reactions

Substitution occurs at lagochilline’s hydroxyl and methyl groups, influenced by steric and electronic factors:

  • Halogenation :
    Chlorine or bromine substitutes hydroxyl groups under acidic conditions, forming halogenated derivatives.

  • Esterification :
    Reaction with acetyl chloride introduces ester functionalities, modulating lipophilicity.

Key Synthetic Steps:

StepReagent/ConditionProduct
1CuSO₄, acetone3,18-O-isopropylidenelagochilin
2KMnO₄, acidicIsopropylidenelagochirsine
3LiAlH₄, etherTetraol

Industrial Methods:

  • Plant Extraction :
    Lagochilline is extracted from Lagochilus inebrians via solvent extraction (ethanol/water) followed by chromatographic purification .

  • Scalability Challenges :
    Low natural abundance and multi-step synthesis limit large-scale production.

Comparative Analysis with Related Compounds

CompoundStructural FeaturesReactivity Profile
Glycyrrhizic AcidTriterpenoid saponinEnhances lagochilline’s solubility via complexation
LagochirsineOxidized lagochillineIntermediate in tetraol synthesis
7-Chloro-4-methyl-2-oxochromen-6-yl propanoateChromene backboneDistinct anti-inflammatory activity via COX inhibition

Mechanistic Insights

  • Redox Dynamics :
    Surface-bound silyloxy radicals (from silica in aqueous media) may facilitate hydrogen transfer, influencing lagochilline’s stability in formulations .

  • Kinetic Considerations :
    Reaction rates vary with particle size and solvent polarity, as observed in analogous diterpenoid systems9.

Pharmacological Implications

  • Hemostatic Activity :
    Enhanced by glycyrrhizic acid via improved solubility.

  • Sedative Effects :
    Attributed to modulation of neuronal ion channels, though exact targets require further study.

Scientific Research Applications

Target Receptors and Pathways

Lagochilline interacts with specific receptors and ion channels in neuronal and vascular cells. Its actions include:

  • Inhibition of Enzymes : Demonstrated inhibitory effects on cholinesterases and glucosidases, contributing to anti-inflammatory and cytotoxic activities.
  • Cell Signaling Modulation : Influences gene expression and cellular metabolism.

Applications in Scientific Research

Lagochilline has a wide range of applications across various fields:

Chemistry

  • Starting Material for Synthesis : Used in the synthesis of new compounds with diverse physiological actions.
  • Chemical Reactions : Undergoes oxidation, reduction, and substitution reactions to form various derivatives.

Biology

  • Biological Activities : Studied for its hemostatic, antibacterial, anti-inflammatory, antispasmodic, and cytotoxic properties.
  • Cellular Effects : Influences cell proliferation and apoptosis through modulation of signaling pathways.

Medicine

  • Traditional Medicine Applications : Utilized for its hemostatic properties to manage hemorrhages.
  • Clinical Evaluation : Demonstrated effectiveness in managing bleeding disorders without adverse effects at moderate dosages.

Industry

  • Pharmaceutical Development : Potential for use in developing new therapeutic agents targeting bleeding disorders and other conditions.

Clinical Evaluation in Hemorrhage Management

A study involving 300 patients indicated that lagochilline extracts effectively managed various types of bleeding. The results showcased significant hemostatic activity without adverse effects at moderate dosages.

In Vitro Biological Activities

Research on Lagochilus species revealed that lagochilline exhibits strong antioxidant properties and significant enzyme inhibitory activities. Assays demonstrated its ability to scavenge free radicals effectively.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Glycyrrhizic AcidTriterpenoid saponinKnown for anti-inflammatory properties
LagochirsineDiterpenoid lactoneSimilar biological activities
7-Chloro-4-methyl-2-oxochromen-6-yl propanoateContains a chromene structureExhibits unique anti-inflammatory effects

Lagochilline stands out due to its synergistic interactions with glycyrrhizic acid, enhancing the therapeutic profiles of both compounds.

Pharmacokinetics

The pharmacokinetic profile indicates that lagochilline has poor water solubility which can limit its bioavailability. However, when combined with glycyrrhizic acid, its solubility is significantly improved, leading to enhanced therapeutic efficacy.

Mechanism of Action

The mechanism by which lagochiline exerts its effects involves its interaction with various molecular targets and pathways. This compound is known to have hemostatic properties, which are thought to be due to its ability to promote blood clotting. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Lagochilline and Analogues

Compound Chemical Class Source Key Structural Features Bioactivity Reference
Lagochilline Polycyclic polyol Myrica nagi Methano-benzoxepin core, 5 hydroxyls Understudied
Acetyllagochilin Acetylated polyol Lagochilus pubescens Acetylated hydroxyls, methano-benzoxepin Sedative, hemostatic
Cycloastragenol Lanostane triterpenoid Astragalus spp. Tetracyclic lanostane, 3 hydroxyls Telomerase activation, anti-aging
Myricetin Flavonol Myrica nagi Conjugated aromatic rings, 3 hydroxyls Antioxidant, anti-inflammatory

Research Findings and Pharmacological Implications

  • Lagochilline’s Identification : Detected via LC-MS in Myrica nagi alongside 22 other compounds, though its concentration and isolation methods remain unreported .
  • Structural Insights: The methano-benzoxepin core in Lagochilline and acetyllagochilins suggests evolutionary conservation in Lagochilus and related genera, possibly for ecological defense .
  • Functional Potential: Lagochilline’s polyol structure may confer solubility advantages over acetylated analogues, enhancing its suitability for drug delivery systems.

Biological Activity

Lagochilline, a natural compound predominantly found in plants of the genus Lagochilus, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of Lagochilline, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical and Structural Properties

Lagochilline is classified as a bitter diterpene with a complex molecular structure. Its molecular formula is C20H30OC_{20}H_{30}O and it has a molecular weight of approximately 356.5 g/mol. The compound exhibits poor solubility in water, which can limit its bioavailability and efficacy in biological systems.

Lagochilline's biological effects are mediated through several mechanisms:

  • Hemostatic Activity : Lagochilline is primarily known for its hemostatic properties, which help in stopping bleeding. This effect is enhanced when it forms molecular associates with glycyrrhizic acid, increasing its solubility and therapeutic efficacy.
  • Sedative and Hypotensive Effects : The compound has been shown to exert sedative effects, likely through interactions with specific receptors and ion channels in neuronal cells. Its hypotensive effects are attributed to modulation of vascular smooth muscle activity .
  • Enzyme Inhibition : Lagochilline has demonstrated the ability to inhibit various enzymes, including cholinesterases and amylases, which may contribute to its therapeutic potential in managing conditions like diabetes and hypertension .

Lagochilline interacts with various cellular components, influencing their functions through biochemical pathways:

  • Cell Signaling : It modulates cell signaling pathways that affect gene expression and cellular metabolism. This capability allows Lagochilline to impact various cellular processes across different cell types.
  • Molecular Interactions : The compound forms complexes with glycyrrhizic acid, enhancing its biological activity by improving solubility and bioavailability .

Case Studies and Experimental Evidence

  • Animal Models : In studies involving animal models, Lagochilline exhibited significant hemostatic and hypotensive effects at low to moderate doses without causing adverse effects. These findings suggest its potential as a therapeutic agent for managing bleeding disorders .
  • Phytochemical Analysis : Research conducted on various species of Lagochilus revealed that the highest concentration of Lagochilline was found in Lagochilus inebrians, which also exhibited strong antioxidant properties through free radical scavenging assays .
  • Comparative Studies : A comparative analysis highlighted the structural similarities between Lagochilline and other compounds such as glycyrrhizic acid and lagochirsine. These compounds share similar biological activities but differ in solubility profiles, influencing their therapeutic applications .

Summary of Biological Activities

The following table summarizes the key biological activities associated with Lagochilline:

Activity Description
HemostaticPromotes blood clotting; effective in treating hemorrhages
SedativeInduces calming effects; potential use in anxiety disorders
HypotensiveLowers blood pressure; useful in hypertension management
AntibacterialExhibits activity against certain bacterial strains
Anti-inflammatoryReduces inflammation; potential use in chronic inflammatory conditions
Enzyme inhibitionInhibits enzymes like cholinesterases; may aid in diabetes management
CytotoxicShows cytotoxic effects against cancer cells; potential anti-cancer applications

Q & A

Q. How can researchers enhance reproducibility in Lagochilline stability studies?

  • Methodological Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Use standardized buffers (pH 1.2–7.4) to simulate gastrointestinal conditions. Publish detailed chromatographic parameters (column type, mobile phase gradient) and include degradation product MS/MS spectra .

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